![molecular formula C22H22N2O3 B2676956 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-66-3](/img/no-structure.png)

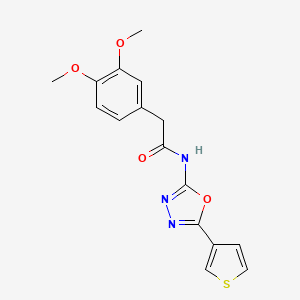

3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to relevant scientific literature.Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound such as melting point, boiling point, solubility, and spectral data are not provided in the search results . For detailed property data, it is recommended to refer to relevant scientific literature or material safety data sheets .Applications De Recherche Scientifique

Materials Science Applications

In materials science, benzofuro[3,2-d]pyrimidine derivatives have been studied for their solubility properties in the context of molecular bulk heterojunction systems. A study by Walker et al. (2011) examined the solubilities of certain organic semiconductor materials, including benzofuro[3,2-d]pyrimidine derivatives, to optimize solvent selection based on cohesive energy densities. This research is significant for the development of high-efficiency organic photovoltaic devices (Walker et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzofuro[3,2-d]pyrimidine derivatives are explored for their potential biological activities. For instance, Wang et al. (2019) discussed the synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using aza-Wittig reactions. These compounds exhibit varied biological activities, making them interesting targets for drug development (Wang et al., 2019).

Organic Synthesis

Benzofuro[3,2-d]pyrimidine derivatives are valuable intermediates in organic synthesis. Research by Osyanin et al. (2014) introduced a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the versatility of benzofuro[3,2-d]pyrimidine scaffolds in synthesizing complex heterocyclic compounds (Osyanin et al., 2014).

Mécanisme D'action

The mechanism of action of this compound is not provided in the search results. It is recommended to refer to relevant scientific literature for detailed information on its biological activity and mode of action.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one. This intermediate is then reacted with 2-aminopyrimidine-4,6-diol to form the final product.", "Starting Materials": [ "2-methylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-aminopyrimidine-4,6-diol" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one with 2-aminopyrimidine-4,6-diol in the presence of a dehydrating agent such as phosphorus oxychloride to form 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

Numéro CAS |

892426-66-3 |

Nom du produit |

3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Formule moléculaire |

C22H22N2O3 |

Poids moléculaire |

362.429 |

Nom IUPAC |

3-butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-11-7-8-12-18(17)27-20)24(22(23)26)14-16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3 |

Clé InChI |

XYXPVYLVPRMWRW-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)

![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)